molecular formula C16H21N3O4 B2779037 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 899982-30-0

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No. B2779037
CAS RN: 899982-30-0
M. Wt: 319.361
InChI Key: FJUDYGSQQADEOO-UHFFFAOYSA-N
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Description

“N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide” is a complex organic compound. It contains a 1,4-dioxaspiro[4.4]nonan-2-ylmethyl group, a pyridin-4-ylmethyl group, and an oxalamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the dioxaspiro ring, the pyridine ring, and the oxalamide group . Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the dioxaspiro ring, the pyridine ring, and the oxalamide group . These groups could participate in a variety of chemical reactions, but without specific context or experimental data, it’s hard to predict the exact reactions this compound might undergo.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the dioxaspiro and pyridine rings might confer aromaticity, which could affect its chemical stability and reactivity. The oxalamide group could participate in hydrogen bonding, which could affect its solubility and intermolecular interactions.

Scientific Research Applications

Synthetic Organic Chemistry Applications

Room Temperature Cu-Catalyzed N-Arylation : N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) has been shown to effectively promote the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This process is notable for its excellent chemoselectivity and tolerance of a wide range of functional groups, leading to diverse N-arylation products (Bhunia, De, & Ma, 2022).

Synthesis of Functionalized γ-Spirolactone and 2-Oxabicyclo[3.3.0]octane Derivatives : Research on the nucleophilic ring opening reaction of methyl 1-(2-oxiranylmethyl)-2-oxo-1-cyclopentanecarboxylate has led to the formation of functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives, key structural sub-units in several classes of bioactive compounds (Santos, Barreiro, Braz-Filho, & Fraga, 2000).

Pharmacological Applications

Development of Novel Series of Anticancer and Antidiabetic Agents : Spirothiazolidines analogs, including derivatives of 1-thia-4-azaspiro[4.5]decan-3-one, have been synthesized and evaluated for their anticancer and antidiabetic activities. Some compounds in this series exhibited significant activity against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines, highlighting their potential as therapeutic agents (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).

Material Science Applications

Mixed-Lanthanide Metal-Organic Framework Thermometers : A series of mixed-lanthanide metal-organic frameworks (M'LnMOFs) have been synthesized for use as ratiometric luminescent sensors for detecting temperature. These frameworks exhibit a linear response to temperature changes, demonstrating their applicability in a wide temperature range and potential for use in physiological environments (Yang et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with. If it’s used in material science or organic synthesis, its mechanism of action would depend on the specific reactions or processes it’s involved in.

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c20-14(18-9-12-3-7-17-8-4-12)15(21)19-10-13-11-22-16(23-13)5-1-2-6-16/h3-4,7-8,13H,1-2,5-6,9-11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUDYGSQQADEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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